
(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid is a chiral compound with a unique bicyclic structure It is a derivative of isoindole and features a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid typically involves the hydrogenation of isoindole derivatives under specific conditions. One common method includes the catalytic hydrogenation of isoindole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction proceeds through the reduction of the double bonds in the isoindole ring system, leading to the formation of the octahydro derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form fully saturated derivatives. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation, using reagents like alcohols or amines in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols, amines, catalysts like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Fully saturated derivatives
Substitution: Esters, amides
Aplicaciones Científicas De Investigación
(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the bicyclic structure can provide steric interactions that enhance binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Octahydroisoquinoline: Another bicyclic compound with similar hydrogenation properties.
Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline with different reactivity.
Piperidine: A six-membered nitrogen-containing ring with similar reduction and substitution reactions.
Uniqueness: (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This combination allows for distinct reactivity and interactions compared to other similar compounds. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.
Propiedades
Número CAS |
729556-25-6 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
(1R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m1/s1 |
Clave InChI |
WSMBEQKQQASPPL-GJMOJQLCSA-N |
SMILES isomérico |
C1CC[C@H]2[C@H](C1)CN[C@H]2C(=O)O |
SMILES canónico |
C1CCC2C(C1)CNC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



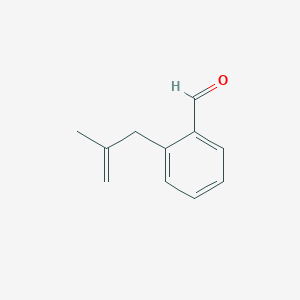
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
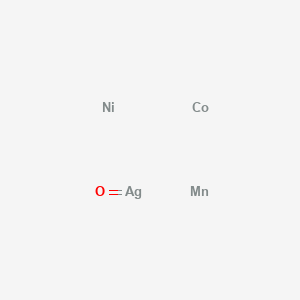
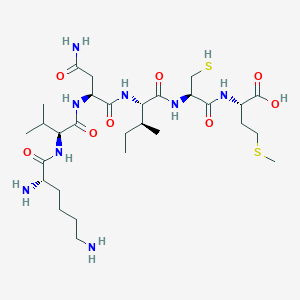

![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)


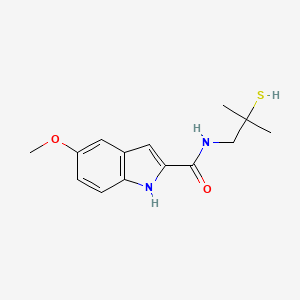
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
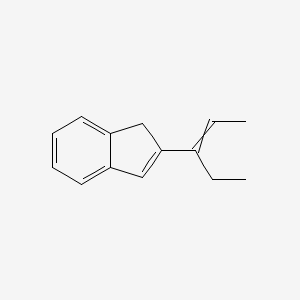
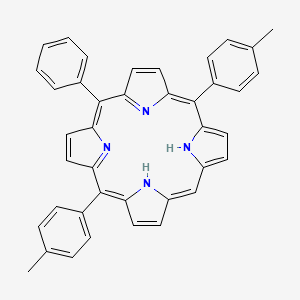
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)
